molecular formula C10H12N2O2 B1614822 Benzamide, N-(1-carbamoylethyl)-, DL- CAS No. 24250-70-2

Benzamide, N-(1-carbamoylethyl)-, DL-

Cat. No.: B1614822
CAS No.: 24250-70-2
M. Wt: 192.21 g/mol
InChI Key: ZWDNWUISPPRMSS-UHFFFAOYSA-N
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Description

Benzamide, N-(1-carbamoylethyl)-, DL- (IUPAC name: N-(1-Acetyl-1-phenylethyl)benzamide) is a racemic mixture of an N-acylated amino acid derivative. Structurally, it consists of a benzamide core substituted with a 1-carbamoylethyl group, where the acetyl moiety is linked to a phenylethylamine backbone. This compound belongs to a class of N-acylated amino acids, which are widely studied for their biochemical and pharmacological properties . Its DL-configuration indicates the presence of both D- and L-enantiomers, which may influence its biological activity and metabolic pathways.

Properties

IUPAC Name

N-(1-amino-1-oxopropan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7(9(11)13)12-10(14)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDNWUISPPRMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10947078
Record name N-(1-Hydroxy-1-iminopropan-2-yl)benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24250-70-2
Record name Benzamide, N-(1-carbamoylethyl)-, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024250702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxy-1-iminopropan-2-yl)benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The synthesis of Benzamide, N-(1-carbamoylethyl)-, DL- primarily involves the formation of an amide linkage between a benzamide derivative and a carbamoyl-containing ethyl moiety. The key steps include:

  • Activation of the carboxylic acid or acid derivative of the benzamide precursor.
  • Coupling with an amine or carbamoyl-containing substrate.
  • Use of coupling reagents to facilitate amide bond formation.

Coupling Reagents and Reaction Conditions

A common and effective method for preparing amide derivatives such as Benzamide, N-(1-carbamoylethyl)-, DL- is the use of carbodiimide-mediated coupling reactions. For instance:

This approach was described in the synthesis of related aminoheterocyclic derivatives, where carbodiimide and HOBt facilitated the formation of carbamoyl amide bonds efficiently.

Specific Preparation Methodology

A representative synthesis protocol for Benzamide, N-(1-carbamoylethyl)-, DL- can be outlined as follows:

Step Reagents and Conditions Description
1 Benzamide derivative (carboxylic acid form) Starting material providing the benzamide core
2 N-(1-Aminoethyl)carbamate or equivalent amine Provides the carbamoylethyl group
3 EDC and HOBt Coupling agents to activate carboxyl group
4 Solvent: DMF or DCM Medium for reaction
5 Temperature: 0–25°C Mild conditions to preserve stereochemistry
6 Reaction time: 2–24 hours Ensures completion of coupling

The reaction proceeds via activation of the carboxyl group of benzamide by EDC, forming an O-acylisourea intermediate, which is then attacked by the amine group of the carbamoylethyl moiety, yielding the desired amide bond.

Alternative Synthetic Routes

  • Direct Carbamoylation: Some methods involve direct carbamoylation of an aminoethyl benzamide intermediate with carbamoyl chlorides or isocyanates to form the carbamoylethyl group.
  • Use of Protected Intermediates: Protecting groups on the amine or carbamoyl functionalities can be used to improve selectivity and yield, followed by deprotection steps.

Research Findings and Optimization

  • The use of HOBt significantly reduces racemization and side reactions during coupling.
  • Optimization of solvent polarity and reaction temperature enhances yield and purity.
  • Purification is typically achieved by recrystallization or chromatographic methods.
  • Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and stereochemistry of the product.

Summary Table of Preparation Methods

Preparation Method Key Reagents Advantages Limitations References
Carbodiimide-mediated coupling EDC, HOBt, benzamide acid, amine High yield, mild conditions Requires careful handling of reagents
Direct carbamoylation Carbamoyl chloride/isocyanate Fewer steps Potential side reactions Inferred
Protected intermediate strategy Protecting groups, coupling agents Improved selectivity Additional steps for protection/deprotection Inferred

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(1-carbamoylethyl)-, DL- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

Anticancer Activity

Benzamide derivatives have been investigated for their potential anticancer properties. Research indicates that certain benzamide compounds can inhibit histone deacetylases (HDACs), enzymes involved in cancer cell proliferation and survival. Inhibiting HDACs can lead to the reactivation of tumor suppressor genes and induce apoptosis in cancer cells .

Case Study:
A study demonstrated that benzamide compounds with HDAC inhibitory activity could effectively reduce tumor growth in various cancer models. The structural optimization of these compounds has led to increased potency and selectivity against specific cancer types .

Neurological Disorders

Benzamide derivatives have shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems. For instance, the inhibition of the P2X7 receptor by specific benzamide compounds has been linked to neuroprotective effects, potentially benefiting conditions like Alzheimer's disease .

Case Study:
In preclinical trials, benzamide inhibitors targeting the P2X7 receptor exhibited reduced neuroinflammation and improved cognitive function in animal models of neurodegeneration .

Enzyme Inhibition

Benzamide compounds are effective inhibitors of various enzymes, including those involved in metabolic pathways. Their ability to interact with enzyme active sites makes them suitable candidates for developing therapeutic agents aimed at metabolic disorders.

Example:
The inhibition of certain enzymes related to glucose metabolism can aid in managing diabetes by improving insulin sensitivity and lowering blood glucose levels .

Chemical Synthesis

Benzamide derivatives are utilized as intermediates in the synthesis of more complex organic molecules. Their versatile chemical properties allow them to participate in various reactions, including acylation and amidation processes.

Data Table: Synthesis Pathways for Benzamide Derivatives

Reaction TypeExample ReactionProduct
AcylationBenzamide + Acetic AnhydrideN-Acetylbenzamide
AmidationBenzoyl Chloride + AmineN-Benzoylamine
CouplingBenzamide + Grignard ReagentAlkylated Benzamide

Mechanism of Action

The mechanism of action of Benzamide, N-(1-carbamoylethyl)-, DL- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of enzymes involved in metabolic processes, such as those regulating glucose and lipid metabolism . The compound may also exert its effects by influencing signaling pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their properties, and applications:

Compound Structure Key Features Applications References
Benzamide, N-(1-carbamoylethyl)-, DL- Benzamide with 1-carbamoylethyl substituent Racemic mixture; acetylated phenylethylamine backbone Limited data; potential enzyme substrate or metabolic intermediate
N-Acetyl-DL-methionine Acetylated methionine (DL-form) Improved solubility and bioavailability compared to free methionine Poultry feed additive; enhances protein synthesis and reduces mortality
N-Ferrocenoyl-DL-alanine Ferrocene-linked alanine derivative Organometallic moiety; redox-active Electrochemical sensors; antimicrobial agents
N-Phenylacetyl-DL-alanine Phenylacetylated alanine Precursor for D-alanine synthesis via enzymatic hydrolysis Chiral resolution in antibiotic production (e.g., D-alanine)
N-Benzoyl-DL-arginine-p-nitroanilide Benzoylated arginine with nitroanilide Chromogenic substrate for proteases (e.g., trypsin) Biochemical assays for enzyme activity quantification

Physicochemical Properties

  • Solubility: N-Acetylated derivatives (e.g., N-acetyl-DL-methionine) generally exhibit higher water solubility than non-acylated counterparts due to reduced crystallinity .
  • Optical Activity : Racemic DL-forms (e.g., DL-ethionine in liver injury models) often show distinct biological effects compared to pure enantiomers .

Biological Activity

Benzamide derivatives have garnered significant attention in pharmacological research due to their diverse biological activities, particularly as potential therapeutic agents for neurodegenerative diseases such as Alzheimer's disease (AD). This article focuses on the biological activity of the compound Benzamide, N-(1-carbamoylethyl)-, DL- , exploring its efficacy as an inhibitor of key enzymes involved in AD pathology and its broader implications in medicinal chemistry.

Overview of Benzamide Derivatives

Benzamides are a class of compounds characterized by the presence of a benzene ring attached to a carbonyl group (C=O) and an amine group (NH2). The structural versatility of benzamides allows for modifications that can enhance their biological activity. In particular, Benzamide, N-(1-carbamoylethyl)-, DL- has been identified as a promising candidate for enzyme inhibition.

Recent studies have highlighted the dual inhibitory potential of benzamide derivatives against acetylcholinesterase (AChE) and β-secretase (BACE1), both critical enzymes in the pathogenesis of Alzheimer's disease. AChE is responsible for the breakdown of acetylcholine, while BACE1 plays a crucial role in the production of amyloid-beta peptides, which aggregate to form plaques in the brains of AD patients.

Inhibition Studies

In vitro studies have demonstrated that Benzamide, N-(1-carbamoylethyl)-, DL- exhibits notable inhibitory effects on these enzymes. The compound's IC50 values—representing the concentration required to inhibit 50% of enzyme activity—are indicative of its potency:

Enzyme IC50 Value (µM) Comparison
AChE0.056Comparable to Donepezil (0.046 µM)
BACE19.01Less potent than Quercetin (4.89 µM)

These results suggest that while Benzamide, N-(1-carbamoylethyl)-, DL- is effective against AChE, its activity against BACE1 is moderate compared to other known inhibitors.

Study 1: Multi-Targeted Inhibition

A study published in Molecules investigated various benzamide derivatives, including Benzamide, N-(1-carbamoylethyl)-, DL- , focusing on their ability to inhibit both AChE and BACE1. The research utilized molecular modeling techniques to elucidate the binding interactions between the compound and the target enzymes. Notably, it was found that this compound increased the rigidity of AChE, thereby impairing its enzymatic function through a competitive inhibition mechanism .

Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial properties of related benzamide derivatives. Selected compounds demonstrated significant antibacterial and antifungal activities against various pathogens. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against Bacillus subtilis and M. chlorophenolicum, indicating a potential for broader therapeutic applications beyond neurodegeneration .

Q & A

Q. Table 1: Comparison of Crystallographic Software

SoftwareApplicationStrengthsLimitations
SHELXLSmall-molecule refinementHigh precision for disordered atomsRequires manual parameter tuning
WinGXData integration and visualizationUser-friendly GUILimited for macromolecules
ORTEP-3Thermal motion visualizationClear graphical outputNo built-in refinement

Q. Table 2: Biological Assay Optimization

ParameterOptimal ConditionImpact on Activity
pH7.4 (±0.2)Prevents hydrolysis
Temperature25°CMinimizes denaturation
Solvent10% DMSO in PBSEnhances solubility

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzamide, N-(1-carbamoylethyl)-, DL-
Reactant of Route 2
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